molecular formula C16H23N3OS B2949067 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1286698-89-2

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B2949067
CAS No.: 1286698-89-2
M. Wt: 305.44
InChI Key: KISTVMLVVCIZGY-UHFFFAOYSA-N
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Description

4,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a dimethyl-substituted aromatic ring and a 3-morpholinopropyl amine side chain. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition properties. The morpholinopropyl group contributes to solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity.

Properties

IUPAC Name

4,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-4-5-13(2)15-14(12)18-16(21-15)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISTVMLVVCIZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzothiazole core or the amine side chain, influencing physical and chemical properties:

Compound Name Substituents (Benzothiazole) Amine Side Chain Molecular Weight Melting Point (°C) Yield (%) Key Properties/Applications References
Target Compound 4,7-Dimethyl 3-Morpholinopropyl Not Reported Not Reported Not Reported Hypothesized enhanced lipophilicity -
4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 4,7-Dimethoxy 3-Morpholinopropyl 339.43 Not Reported Not Reported Commercial availability (95% purity)
4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine 4,7-Dimethoxy Pyridin-3-ylmethyl 301.36 Not Reported Not Reported Predicted density: 1.323 g/cm³; Acidic pKa ~4.73
6-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 6-Chloro, 4-methyl 3-Morpholinopropyl Not Reported Not Reported Not Reported Commercial availability (95% purity)
4,5-Dimethylthiazol-2-amine (DTA) 4,5-Dimethyl None (simple thiazole) 128.18 Not Reported Not Reported Corrosion inhibitor in acidic media
3-(Benzo[d]isoxazol-3-yl)-4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7c) Bromo-indole, benzoisoxazole 3-Morpholinopropyl Not Reported 180–182 21.3 Carbon content: 58.21%; Nitrogen: 10.53%
Key Observations:
  • Methoxy vs. Methyl Groups : The dimethoxy analog (MW 339.43) is heavier and more polar than the dimethyl target compound, which may reduce membrane permeability but improve aqueous solubility.

Commercial Availability and Purity

  • The dimethoxy-morpholinopropyl analog is available commercially at 95% purity, while chloro and pyridinylmethyl variants are listed as discontinued or inquire-only. This suggests the dimethyl compound may require custom synthesis.

Biological Activity

4,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzo[d]thiazole family, characterized by a unique chemical structure that includes a benzo[d]thiazole core with dimethyl substitutions and a morpholinopropyl group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

Chemical Structure

  • IUPAC Name: 4,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
  • Molecular Formula: C16H23N3OS
  • CAS Number: 1286698-89-2

The biological activity of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. By inhibiting COX activity, the compound could reduce the production of pro-inflammatory mediators like prostaglandins and cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially by disrupting microbial growth through enzyme inhibition.
  • Cancer Research : There is emerging evidence that compounds within the benzo[d]thiazole family can exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.

Biological Activity Data

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of microbial enzymes
AnticancerInhibition of cell proliferation

Case Studies and Research Findings

Recent studies have explored the biological activities of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine and related compounds:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic settings.
  • Anticancer Activity : Research involving pancreatic cancer cells indicated that derivatives of benzo[d]thiazole, including this compound, showed promise as telomere-targeting agents that can inhibit tumor growth effectively.
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound for further drug development.

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